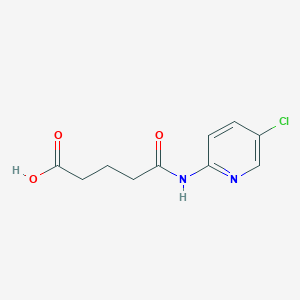
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid is a useful research compound. Its molecular formula is C10H11ClN2O3 and its molecular weight is 242.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on the synthesis of various pyridine derivatives. For example, a study conducted by Liu Guoqua (2014) examined the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the versatility of pyridine derivatives in chemical synthesis (Liu Guoqua, 2014).
- In another study, Heim-Riether (2008) described a practical route for the synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids, demonstrating the compound's role in the development of various chemical structures (Heim-Riether, 2008).
Complexation and Molecular Interactions
- Zimmerman, Wu, and Zeng (1991) explored the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids, such as butyric acid. This research is significant in understanding the microenvironmental effects on complexation behaviors, relevant to compounds like 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid (Zimmerman, Wu, & Zeng, 1991).
Potential Pharmaceutical Applications
- The compound's structural similarities with other pyridine derivatives suggest its potential in pharmaceutical applications. For instance, research by Temple et al. (1983) on hydrolysis and catalytic hydrogenation of similar pyridine compounds for potential anticancer agents indicates the broader scope of pyridine derivatives in medicinal chemistry (Temple et al., 1983).
Metabolic Studies
- In metabolic studies, Sai and Gorrod (1995) investigated the in vitro metabolism of pyridyl compounds, providing insights into the metabolic pathways and transformations that could be relevant for this compound (Sai & Gorrod, 1995).
Environmental and Analytical Chemistry
- The study of chlorophenoxy acids by Wintersteiger, Goger, and Krautgartner (1999) in environmental chemistry, involving highly selective and sensitive detection methods, could inform analytical techniques applicable to compounds like this compound (Wintersteiger, Goger, & Krautgartner, 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds are known to interact with immortalized rat hepatic stellate cells (HSC-T6) , which play a crucial role in liver fibrosis.
Mode of Action
Related compounds have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that these compounds may interfere with collagen synthesis or deposition, thereby exerting their anti-fibrotic effects.
Result of Action
Related compounds have been found to exhibit anti-fibrotic activities . These compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline in cell culture medium in vitro .
Propriétés
IUPAC Name |
5-[(5-chloropyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-4-5-8(12-6-7)13-9(14)2-1-3-10(15)16/h4-6H,1-3H2,(H,15,16)(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIFZZMLDLYEBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356987 |
Source


|
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-54-4 |
Source


|
| Record name | 4-(5-Chloro-pyridin-2-ylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
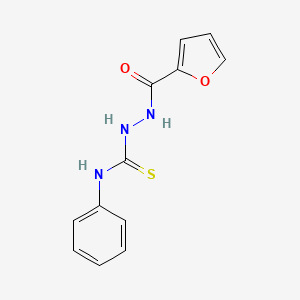
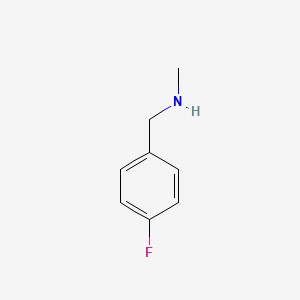
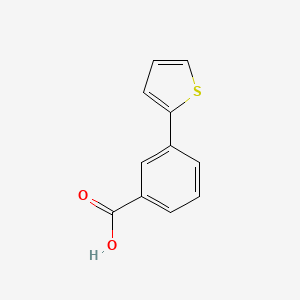
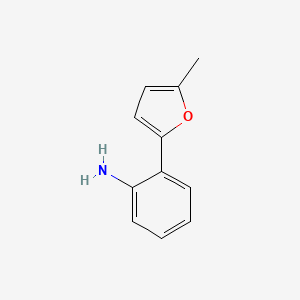
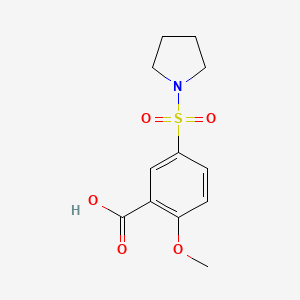

![2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B1299116.png)

![5-[(4-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299119.png)
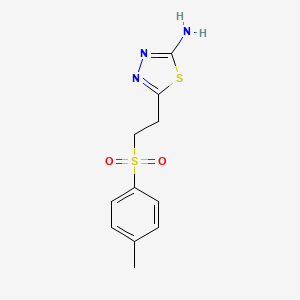
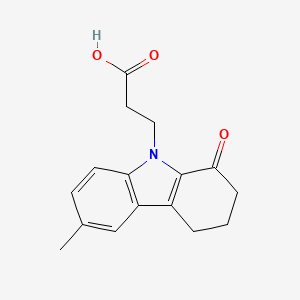


![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)
